molecular formula C12H19Cl2NO B588154 Tulobuterol-d9 Hydrochloride CAS No. 1325559-14-5

Tulobuterol-d9 Hydrochloride

Cat. No.: B588154
CAS No.: 1325559-14-5
M. Wt: 273.245
InChI Key: RSLNRVYIRDVHLY-KYRNGWDOSA-N
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Description

Tulobuterol-d9 Hydrochloride is a deuterated form of Tulobuterol, a long-acting beta2-adrenergic receptor agonist. This compound is primarily used as a bronchodilator for the management of asthma and chronic obstructive pulmonary disease (COPD). The deuterium substitution in this compound enhances its pharmacokinetic and metabolic profiles, making it a valuable compound in scientific research and pharmaceutical applications .

Mechanism of Action

Target of Action

Tulobuterol-d9 Hydrochloride, also known as Tulobuterol D9 (tert-butyl D9) hydrochloride, primarily targets the beta-2 adrenergic receptor . This receptor plays a crucial role in mediating the catecholamine-induced activation of adenylate cyclase through the action of G proteins .

Mode of Action

As a long-acting beta2-adrenergic receptor agonist , this compound interacts with its target by binding to the beta-2 adrenergic receptor . This interaction leads to the activation of adenylate cyclase, which in turn increases the concentration of cyclic AMP in cells . The increase in cyclic AMP levels results in relaxation of bronchial smooth muscle, inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells, and a reduction in the infiltration of eosinophils and T lymphocytes.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the beta-2 adrenergic signaling pathway . The activation of this pathway leads to a cascade of downstream effects, including bronchodilation and decreased inflammatory response in the airways .

Pharmacokinetics

It’s known that tulobuterol is rapidly absorbed after inhalation

Result of Action

The molecular and cellular effects of this compound’s action include bronchodilation and a reduction in the frequency of exacerbations of chronic obstructive pulmonary disease (COPD) and bronchial asthma . It also increases normal diaphragm muscle strength .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the method of administration (inhaled, oral, transdermal patch) can affect the drug’s absorption and efficacy . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tulobuterol-d9 Hydrochloride involves several key steps:

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process is designed to be cost-effective, environmentally friendly, and to yield high-purity product without the need for chromatographic purification .

Chemical Reactions Analysis

Types of Reactions

Tulobuterol-d9 Hydrochloride undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major product of these reactions is this compound, with high purity and yield. Impurities are minimized through careful control of reaction conditions and purification steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tulobuterol-d9 Hydrochloride is unique due to its deuterium substitution, which enhances its pharmacokinetic and metabolic stability. This makes it particularly valuable in research settings where precise quantification and long-term studies are required .

Properties

IUPAC Name

1-(2-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO.ClH/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13;/h4-7,11,14-15H,8H2,1-3H3;1H/i1D3,2D3,3D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLNRVYIRDVHLY-KYRNGWDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC=CC=C1Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC=CC=C1Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1325559-14-5
Record name 1325559-14-5
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